molecular formula C18H27BO3 B13620337 2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13620337
M. Wt: 302.2 g/mol
InChI Key: LVMZOHYDXQFFER-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core. Its structure features a phenyl ring substituted with a cyclopentyloxy group at the ortho-position and a methyl group at the meta-position. The cyclopentyloxy group introduces steric bulk and lipophilicity, while the methyl group enhances electron-donating effects. Such derivatives are widely used in Suzuki-Miyaura cross-coupling reactions and as intermediates in pharmaceutical synthesis.

Properties

Molecular Formula

C18H27BO3

Molecular Weight

302.2 g/mol

IUPAC Name

2-(2-cyclopentyloxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H27BO3/c1-13-10-11-16(20-14-8-6-7-9-14)15(12-13)19-21-17(2,3)18(4,5)22-19/h10-12,14H,6-9H2,1-5H3

InChI Key

LVMZOHYDXQFFER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Cyclopentyloxy)-5-methylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is carried out under anhydrous conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The cyclopentyloxy or methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Substituted boronic esters with new functional groups.

Scientific Research Applications

2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl or amino groups in biological molecules, leading to the formation of boronate esters. These interactions can modulate the activity of enzymes or receptors, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in substituent type, position, and electronic effects. Representative examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ortho-Cl, meta-CH₃ 248.13 Lower yield (26% via flash chromatography)
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Naphthalene core, para-cyclopropoxy 314.23 Used in oncology research (prostate cancer)
2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ortho-F, para-cyclopropylmethoxy 292.16 Enhanced lipophilicity due to fluorination
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane meta-OCH₃, para-CH₃ 262.15 High purity (pharmaceutical intermediate)
2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ortho-OCH₃, meta-cyclopropyl 286.17 Moderate antibacterial activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) reduce reactivity in cross-coupling but improve metabolic stability .
  • Bulkier substituents (cyclopentyloxy vs.
  • Heterocyclic extensions (e.g., naphthalene) broaden π-conjugation, useful in optoelectronic materials .

Physical Properties

Property Target Compound 2-(2-Methoxy-5-methylphenyl) Analog 2-(5-Fluoro-2-methoxyphenyl) Analog
Molecular Weight (g/mol) 290.20 248.13 280.12
Boiling Point Not reported Not reported Not reported
Solubility Lipophilic Moderate in hexane/EtOAc Low in polar solvents

Hazard Profiles

  • Target Compound : Likely H302 (oral toxicity), H315/H319 (skin/eye irritation) based on structural analogs .
  • Methoxy-Methylphenyl Analog : Explicitly classified with H302/H315/H319 .
  • Fluorinated Analog : Similar hazards due to boronate reactivity .

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